Cas no 849688-31-9 (2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamide)
![2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamide structure](https://ja.kuujia.com/scimg/cas/849688-31-9x500.png)
2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamide 化学的及び物理的性質
名前と識別子
-
- EN300-26610914
- Z44400886
- 2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
- 849688-31-9
- AKOS001098998
- 2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamide
-
- インチ: 1S/C19H13F2N3O6/c20-19(21)30-15-4-2-1-3-11(15)7-12(10-22)18(25)23-13-8-16-17(29-6-5-28-16)9-14(13)24(26)27/h1-4,7-9,19H,5-6H2,(H,23,25)
- InChIKey: FLTNENLHFAOVBT-UHFFFAOYSA-N
- ほほえんだ: C(NC1=C([N+]([O-])=O)C=C2OCCOC2=C1)(=O)C(C#N)=CC1=CC=CC=C1OC(F)F
計算された属性
- せいみつぶんしりょう: 417.07724147g/mol
- どういたいしつりょう: 417.07724147g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 719
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 126Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.506±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 619.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 8.62±0.20(Predicted)
2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26610914-0.05g |
2-cyano-3-[2-(difluoromethoxy)phenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
849688-31-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamideに関する追加情報
Compound CAS No: 849688-31-9 - 2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamide
The compound with CAS No: 849688-31-9, known as 2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a cyano group, a difluoromethoxy-substituted phenyl ring, and a nitro-substituted benzodioxin moiety. The combination of these functional groups makes it a promising candidate for various applications, particularly in drug development and advanced materials.
Recent studies have highlighted the cyano group as a key functional group in this compound, contributing to its stability and reactivity. The difluoromethoxyphenyl moiety adds electronic diversity to the molecule, enhancing its ability to interact with biological systems. Furthermore, the benzodioxin ring with a nitro substituent introduces additional complexity to the structure, potentially influencing its pharmacokinetic properties.
One of the most intriguing aspects of this compound is its potential as a drug candidate. Researchers have explored its ability to target specific biological pathways, particularly those involved in inflammatory diseases and cancer. The cyano group has been shown to enhance the molecule's ability to penetrate cellular membranes, while the difluoromethoxyphenyl group contributes to its selectivity for specific receptors.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its unique structure allows for potential applications in the development of advanced polymers and coatings. The benzodioxin moiety, in particular, has been identified as a key component in creating materials with enhanced thermal stability and mechanical strength.
Recent advancements in synthetic chemistry have made it possible to produce this compound with greater precision and efficiency. Researchers have developed novel synthetic routes that minimize the use of hazardous reagents while maximizing yield. These methods involve multi-step reactions that carefully control the placement of functional groups on the molecule.
The cyano group in this compound has also been studied for its potential role in energy storage applications. Its ability to participate in redox reactions makes it a promising candidate for use in batteries and supercapacitors. Initial experiments have shown that incorporating this compound into electrode materials can significantly improve their energy storage capacity.
Another area of interest is the compound's interaction with biological systems. Studies have shown that it exhibits selective binding to certain proteins, making it a potential tool for drug delivery systems. The difluoromethoxyphenyl group has been found to enhance the molecule's solubility in biological fluids, improving its bioavailability.
Despite its promising properties, further research is needed to fully understand the behavior of this compound under various conditions. Ongoing studies are focused on optimizing its synthesis process and exploring its potential applications in diverse fields such as electronics and biotechnology.
In conclusion, the compound with CAS No: 849688-31-9 represents a significant advancement in modern chemistry due to its unique structure and versatile functional groups. Its potential applications span across multiple disciplines, making it an exciting area of research for scientists and engineers alike.
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